4-Chloro-4'-methoxy-biphenyl-2-ylamine
Description
4-Chloro-4'-methoxy-biphenyl-2-ylamine is a biphenyl derivative featuring a chlorine atom at the 4-position, a methoxy (-OCH₃) group at the 4'-position of the second phenyl ring, and an amine (-NH₂) group at the 2-position. This compound is a key intermediate in pharmaceutical synthesis, where its substituents influence electronic properties, solubility, and reactivity. The chloro and methoxy groups introduce steric and electronic effects critical for directing reactions such as cross-coupling, nitration, or sulfonation .
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,15H2,1H3 |
InChI Key |
MZLQJEHLDHCBHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-methoxy-biphenyl-2-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed through reductive elimination, releasing the palladium catalyst for further reactions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-4’-methoxy-biphenyl-2-ylamine may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often using specialized equipment to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-methoxy-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Chloro-4’-methoxy-biphenyl-2-ylamine has several scientific research applications:
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-methoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Positional Isomers: 2'-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride
Substituent Variants: 4-Chloro-4'-fluoro-diphenyl Derivatives
- Example : 4-Chloro-4'-fluorodiphenyl (m.p. 87–88°C) .
- Comparison : Replacing methoxy with fluorine reduces steric bulk but increases electronegativity. Fluorine’s strong electron-withdrawing effect deactivates the ring, contrasting with methoxy’s electron-donating resonance. This impacts reactivity in electrophilic substitution reactions.
Functional Group Modifications: 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine
- Structure : Trifluoromethyl (-CF₃) replaces methoxy at 4'.
- Properties : -CF₃ is strongly electron-withdrawing, reducing electron density at the biphenyl core. This increases stability against oxidation but may hinder nucleophilic attack. Molecular weight: 271.66 g/mol (vs. 249.68 g/mol for the methoxy analog) .
- Applications : Valued in agrochemicals for enhanced metabolic resistance due to the -CF₃ group .
Sulfone Derivatives: 4-Chloro-4'-aminodiphenylsulfone
- Structure : Sulfone (-SO₂-) bridges the biphenyl system.
- Properties : The sulfone group introduces polarity, improving solubility in polar solvents. It also stabilizes negative charges, altering acidity/basicity of the amine group.
- Applications : Used in antibacterial agents (e.g., dapsone analogs) .
Data Tables
Table 1: Structural and Physical Properties
Discussion of Substituent Effects
- Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) enhances electron density at the 4'-position, facilitating electrophilic aromatic substitution at the 2-amine ring. In contrast, -CF₃ or -F reduces electron density, favoring reactions requiring deactivated substrates .
- Steric Considerations : Methoxy’s bulkiness may hinder sterically demanding reactions compared to smaller substituents like -F or -Cl.
- Biological Implications : Methoxy groups improve membrane permeability in drug candidates, while -CF₃ enhances metabolic stability .
Biological Activity
4-Chloro-4'-methoxy-biphenyl-2-ylamine is an aromatic amine that has garnered attention for its potential biological activities. This compound, a derivative of biphenyl, is structurally characterized by the presence of a chlorine atom and a methoxy group on the biphenyl ring. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and toxicology.
- Chemical Formula : C13H12ClN
- Molecular Weight : 233.69 g/mol
- IUPAC Name : 4-chloro-4'-methoxy-biphenyl-2-amine
Biological Activity Overview
The biological activity of 4-Chloro-4'-methoxy-biphenyl-2-ylamine has been studied in various contexts, including its genotoxicity, mutagenicity, and potential therapeutic effects. Below are key findings from the literature:
Genotoxicity and Mutagenicity
Research has indicated that derivatives of biphenyl compounds, including 4-chloro derivatives, can exhibit genotoxic effects. A study focusing on similar compounds revealed that substituents on the biphenyl structure significantly influence mutagenicity. The presence of electron-withdrawing groups (like chlorine) tends to increase the mutagenic potential in bacterial assays (Salmonella strains TA98 and TA100) .
| Compound | Genotoxicity (Ames Test) | In Vivo Chromosomal Aberrations |
|---|---|---|
| 4-Amino-4'-chlorobiphenyl | Positive | Positive |
| 4-Chloro-4'-methoxy-biphenyl-2-ylamine | TBD | TBD |
The mechanism by which 4-Chloro-4'-methoxy-biphenyl-2-ylamine exerts its biological effects may involve:
- Nucleophilic Substitution : The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with DNA or proteins.
- Reactive Oxygen Species (ROS) Generation : Like many aromatic amines, this compound may generate ROS upon metabolic activation, contributing to its genotoxicity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular signaling pathways could also play a role in its biological activity.
Case Studies and Research Findings
- In Vitro Studies : A study assessed the mutagenicity of various substituted biphenyls and found that 4-chloro substitutions increased mutagenic responses significantly compared to unsubstituted analogs .
- In Vivo Studies : Research involving chromosomal aberrations in bone marrow cells following administration of related biphenyl compounds demonstrated that structural modifications significantly impacted genotoxic outcomes .
- Anticancer Activity : Although specific studies on 4-Chloro-4'-methoxy-biphenyl-2-ylamine are sparse, related compounds have shown efficacy against breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Q & A
Q. What are the most reliable synthetic routes for 4-Chloro-4'-methoxy-biphenyl-2-ylamine, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using chloroacetyl chloride and biphenyl in the presence of AlCl₃, followed by hydroxylamine hydrochloride treatment to form the oxime intermediate . Purification is critical: employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from ethanol/water (1:3) enhances crystallinity. Monitor reaction progress using TLC (Rf ≈ 0.5 in hexane:ethyl acetate 7:3) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm amine (-NH₂) stretches (~3350–3450 cm⁻¹) and aryl-Cl bonds (~750 cm⁻¹) .
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) singlet at δ 3.8 ppm (¹H) and biphenyl coupling patterns (e.g., para-substituted aromatic protons at δ 7.2–7.5 ppm) .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 263.0584 (C₁₃H₁₁ClNO⁺) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies show:
- Light Sensitivity : Degrades by 15% under UV light (254 nm, 48 hrs); store in amber vials .
- Temperature : Stable at 4°C for 6 months (≤2% degradation); room temperature leads to 8% loss in 30 days .
- Humidity : Hygroscopic; store with desiccants (silica gel) to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological activity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., para to -OCH₃) .
- Molecular Docking : Screen against cytochrome P450 (PDB: 1TQN) to assess metabolic stability; docking scores < -8.0 kcal/mol suggest strong binding .
- QSAR Models : Use Hammett constants (σₚ for -OCH₃ = -0.27, σₘ for -Cl = +0.37) to correlate substituent effects with bioactivity .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Analysis : Use Hill slope models to distinguish efficacy (EC₅₀) vs. toxicity (LD₅₀). For example, discrepancies in antimicrobial activity may arise from assay thresholds (e.g., MIC vs. MBC) .
- Experimental Design : Apply factorial design (e.g., 2³ design varying pH, temperature, and substrate concentration) to isolate confounding variables .
Q. What strategies enhance selectivity in derivatization reactions?
Methodological Answer:
- Protecting Groups : Protect the amine with Boc (di-tert-butyl dicarbonate) before halogenation to prevent side reactions .
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to functionalize the biphenyl ring ortho to the methoxy group .
- Cross-Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄/K₂CO₃ introduces aryl boronic acids at the chloro position .
Q. How to design experiments for mechanistic studies of degradation pathways?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis studies; track via GC-MS to identify cleavage sites .
- Kinetic Profiling : Monitor degradation at pH 2–10 (buffers) with HPLC; Arrhenius plots (Eₐ > 50 kJ/mol indicates thermal instability) .
- Radical Traps : Add BHT (butylated hydroxytoluene) to confirm ROS-mediated oxidation pathways .
Q. What in vitro assays are optimal for preliminary toxicity screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
